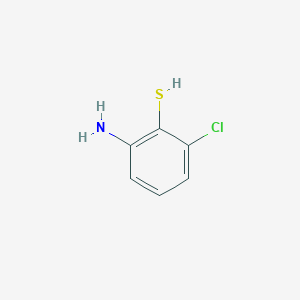

2-Amino-6-chlorobenzenethiol

Description

Significance and Research Trajectory of 2-Amino-6-chlorobenzenethiol

The primary significance of this compound in academic research lies in its role as a versatile precursor for the synthesis of various heterocyclic compounds, particularly those containing the benzothiazole (B30560) and benzothiazepine (B8601423) scaffolds. researchgate.netscirp.org The research trajectory of this compound is intrinsically linked to the development of novel synthetic methodologies aimed at creating complex molecules with specific, often biologically relevant, functions.

Its utility as a foundational molecule stems from the reactivity of its amino and thiol groups, which can readily participate in cyclization and condensation reactions. For instance, it is a key starting material for the formation of the benzothiazole ring, a common motif in medicinal chemistry. Research has demonstrated its use in the synthesis of substituted 6-chlorobenzo[d]thiazol-2-amine derivatives. Furthermore, it serves as a crucial reactant in the synthesis of benzothiazepines, another class of heterocyclic compounds with recognized medicinal potential. scirp.org A notable example is its use in the synthesis of 9-chloro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] smolecule.comthiazepin-12-one through a reaction with 2-benzylidine-1,3-indanedione. scirp.org

The compound is also employed in the synthesis of 4H-1,4-benzothiazines via condensation and oxidative cyclization with β–diketones or β–ketoesters. researchgate.net The historical and ongoing research interest in this compound is driven by the continual search for new therapeutic agents and functional materials, for which it provides a reliable and adaptable synthetic starting point.

Table 2: Selected Synthetic Applications of this compound in Research

| Target Compound Class | Synthetic Role of this compound | Research Focus | Reference |

| Benzothiazoles | Precursor for benzothiazole ring formation | Synthesis of medicinally relevant scaffolds | |

| Benzothiazepines | Key reactant for thio-Michael addition and intramolecular imine formation | Development of novel antimalarial drug candidates | scirp.org |

| Benzothiazines | Reactant for condensation and oxidative cyclization | Synthesis of heterocyclic bases for further functionalization | researchgate.net |

| Nitrogen-containing heterocycles | Prepared from 7-chlorobenzothiazole-2-thiol | Synthesis of precursors for complex heterocyclic systems | researchgate.net |

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound extend across several disciplines within the chemical sciences, underscoring its interdisciplinary importance. Its unique structural features make it a valuable tool in medicinal chemistry, materials science, and organic synthesis.

In medicinal chemistry , this compound is primarily valued as an intermediate for the synthesis of compounds with potential therapeutic applications. smolecule.com Derivatives of this compound are investigated for a range of biological activities. Studies have suggested that compounds with similar structures may possess antimicrobial and antifungal properties. smolecule.com Moreover, certain derivatives have shown cytotoxic effects against specific cancer cell lines, indicating potential for the development of new anticancer drugs. smolecule.com Its role in synthesizing substituted benzothiazepines, which are being explored for antimalarial properties, further highlights its relevance in drug discovery. scirp.org

In the field of materials science , the combination of an amine, a thiol, and a chloro-substituted aromatic ring makes this compound a promising candidate for bioconjugation. smolecule.com Bioconjugation techniques link molecules to create novel materials with desired properties. The amine group can form amide bonds, while the thiol group is suitable for thiol-ene or thiol-yne "click" reactions. smolecule.com Additionally, its ability to form stable complexes with transition metals opens up possibilities for its use in catalysis or as a component in chemical sensors. smolecule.com

Within organic and analytical chemistry , it is recognized as a fundamental building block. Its functional groups can undergo various transformations, including nucleophilic substitution, condensation reactions with aldehydes to form thiazole (B1198619) derivatives, and oxidation of the thiol group to form disulfides or sulfonic acids. smolecule.com Beyond synthesis, it can be utilized in dye chemistry due to its capacity to form colored complexes and in analytical methods like chromatography for the detection of specific analytes. smolecule.com

Table 3: Interdisciplinary Applications of this compound

| Scientific Field | Application Summary | Key Functional Groups Involved | Reference |

| Medicinal Chemistry | Intermediate for pharmaceuticals targeting microbial infections or cancer. | Amino, Thiol | smolecule.comscirp.org |

| Materials Science | Potential for bioconjugation and the development of metal complexes for catalysis or sensors. | Amino, Thiol, Chloro | smolecule.com |

| Organic Chemistry | Versatile building block for synthesizing complex heterocyclic structures. | Amino, Thiol | smolecule.comscirp.org |

| Dye & Analytical Chemistry | Used in the creation of dyes and pigments, and in analytical detection methods. | Aromatic Ring, Functional Groups | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSZLHZMWOEZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308765 | |

| Record name | 2-Amino-6-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14482-33-8 | |

| Record name | 2-Amino-6-chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14482-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Chlorobenzenethiol and Its Derivatives

Classical Synthetic Pathways to 2-Amino-6-chlorobenzenethiol

The traditional synthesis of this compound often relies on established, multi-step chemical transformations. These methods, while foundational, involve processes such as aromatic substitution and reduction reactions.

Nucleophilic Aromatic Substitution Protocols

Nucleophilic aromatic substitution (SNAr) represents a primary route for introducing the thiol group onto the chloro-substituted aniline (B41778) backbone. This process requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group to facilitate the substitution. ambeed.com In one common approach, 6-chloroaniline is reacted with reagents like sodium sulfide (B99878) or thiourea (B124793) to yield this compound. smolecule.com The reaction of N,N-Dimethyl-2-trifluoroacetyl-4-halo-1-naphthylamines with various thiols has also been shown to produce the corresponding naphthyl sulfides via nucleophilic substitution, demonstrating the versatility of N-S exchange reactions on activated aromatic systems. sci-hub.se

Reduction-Based Synthetic Routes

Reduction-based strategies are another cornerstone in the synthesis of this compound. These routes typically start with precursor molecules containing oxidized functional groups, such as nitro groups, which are then reduced to form the desired amine functionality. smolecule.com Another common reduction-based approach involves the cleavage of a disulfide bond. The corresponding disulfide precursor, 2,2'-dithiobis(6-chloroaniline), can be reduced to yield two equivalents of this compound. This oxidation of the thiol group to a disulfide is a known reaction, and its reversal is a key synthetic step. smolecule.com

Hydrazine (B178648) Hydrate-Mediated Conversions from Heterocyclic Precursors

Hydrazine hydrate (B1144303) is a versatile reagent used in the synthesis of amino compounds from various precursors, including heterocyclic systems. For instance, 2-hydrazino-6-chloropyridine, which can be prepared from the reaction of 2,6-dichloropyridine (B45657) with hydrazine hydrate, serves as an intermediate that can be reduced to the corresponding aminopyridine. In the context of benzothiazole (B30560) chemistry, hydrazine hydrate is frequently used to convert ester derivatives into their corresponding hydrazides. rdd.edu.iqsaspublishers.comnih.gov For example, ethyl [6-chloro-1,3-benzothiazole-2-yl)amino] acetate (B1210297) can be refluxed with hydrazine hydrate in ethanol (B145695) to produce 2-[(6-chloro-1,3-benzothiazole-2-yl) amino]acetohydrazide. saspublishers.com This transformation is a key step in the elaboration of the benzothiazole scaffold. saspublishers.comnih.gov

Modern Synthetic Strategies for this compound Analogues and Derivatives

Contemporary synthetic chemistry has introduced more sophisticated methods for creating derivatives of this compound, often focusing on efficiency and the construction of complex heterocyclic systems.

Condensation-Oxidative Cyclization Reactions

A prevalent modern strategy for synthesizing benzothiazole and benzothiazine derivatives involves the condensation of an aminothiophenol with a suitable carbonyl compound, followed by an oxidative cyclization step. researchgate.net The reaction of 2-aminobenzenethiols with aldehydes or ketones is a fundamental method for preparing 2-substituted benzothiazoles. mdpi.com This process can be facilitated by various catalysts and oxidizing agents. For instance, a transition-metal-free method uses iodine (I2) as an eco-friendly oxidant to mediate the cyclization of intermediates formed from the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, yielding 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. organic-chemistry.org

The table below summarizes various conditions for this type of reaction leading to benzothiazole derivatives.

| Starting Materials | Reagents/Catalyst | Solvent(s) | Conditions | Yield | Reference |

| 2-Aminothiophenol (B119425), Aryl aldehydes | Cu(II)-nano-silica | - | 15-90 min | 87-98% | mdpi.com |

| 2-Aminothiophenol, Aldehydes | Eosin Y | - | Light-driven | 70-92% | mdpi.com |

| 2-Aminothiophenol, Aldehydes | Ag2O | - | MW, 4-8 min | 92-98% | mdpi.com |

| 2-Aminothiophenol, Aldehydes | PIFA | - | MW, 15 min, 80°C | 59-92% | mdpi.com |

| 2-Aminothiophenol, Aldehydes | Molecular Sieves, PCC | Dichloromethane | - | 85-95% | mdpi.com |

| 2-Aminobenzenethiols, β-Diketones | DMSO | - | - | - | researchgate.net |

Thio-Michael Addition and Intramolecular Imine Cyclization

The synthesis of seven-membered heterocyclic rings, such as benzothiazepines, often utilizes reactions involving Michael additions. 2-Amino-4-chlorobenzenethiol (B107409), an isomer of the target compound, is known to be a precursor in the synthesis of 2,3-dihydro-1,5-benzothiazepin-4-(5H)-ones. sigmaaldrich.com This class of reactions typically involves the initial Thio-Michael addition of the aminothiophenol to an α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo an intramolecular cyclization, often through imine formation between the amino group and a ketone, to form the final heterocyclic product. This strategy has been applied to synthesize various 4-N-Alkylamino derivatives of tetrahydro-1,4-benzodiazepin-5-one. nih.gov

Environmentally Conscious Synthetic Approaches

The development of synthetic methodologies in alignment with the principles of green chemistry is a significant focus in modern organic synthesis. For the preparation of this compound and its derivatives, environmentally conscious approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Key strategies include the use of green solvents and the development of heterogeneous, recyclable catalytic systems. These methods are often explored in related reactions, such as the synthesis of benzothiazoles from 2-aminothiophenols or the oxidation of thiols to disulfides, providing a framework for greener synthesis of the target compound.

Green Solvent Utilization in Related Thiol Oxidations

The choice of solvent is critical in developing sustainable chemical processes. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into the oxidation of thiols, a fundamental reaction for compounds like this compound, has identified several green solvents that can replace their more hazardous counterparts. tandfonline.comresearchgate.nettandfonline.com

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. One method describes the efficient oxidation of various thiols to their corresponding disulfides using ascorbic acid (Vitamin C) as a catalyst in water at room temperature. tandfonline.com This process is simple, clean, and avoids the need for complex work-up procedures. tandfonline.com Similarly, reactions conducted "on water," where water is used as the medium without any added catalyst, have been shown to be highly efficient for the synthesis of benzothiazoles from 2-aminothiophenol and various aldehydes. researchgate.net

Bio-based solvents derived from renewable resources have also emerged as viable alternatives. Glycerol, a byproduct of biodiesel production, has been successfully used as a recyclable solvent for the microwave-assisted oxidation of aromatic and aliphatic thiols to disulfides. tandfonline.com This method results in good to excellent yields in short reaction times. tandfonline.com Another promising bio-solvent is ethyl lactate, which can mediate the oxidative coupling of thiols to disulfides with high efficiency, often without the need for any catalyst or additive. researchgate.net The use of ethyl acetate, another green solvent, has been demonstrated in the photocatalytic oxidative radical addition of thioic acids to alkenes, yielding α-keton thiol esters with only water as a byproduct. acs.org

| Green Solvent | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Water | Thiol Oxidation to Disulfides | Non-toxic, available, non-flammable, simple work-up | tandfonline.com |

| Glycerol | Microwave-Assisted Thiol Oxidation | Renewable source, recyclable, high boiling point, rapid reaction | tandfonline.com |

| Ethyl Lactate | Catalyst-Free Thiol Oxidation | Bio-based, efficient mediation, no catalyst required | researchgate.net |

| Ethyl Acetate | Photocatalytic Synthesis of Thiol Esters | Green oxidant (O2), sustainable energy source (visible light) | acs.org |

Heterogeneous Catalysis and Recyclable Systems

Heterogeneous catalysts offer significant environmental and economic advantages over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture and potential for recycling. In the context of synthesizing derivatives of this compound, such as benzothiazoles, several recyclable catalytic systems have been developed.

One notable example involves a silica-anchored Cu(I) aminothiophenol complex, which functions as a novel heterogeneous catalyst. iau.iroiccpress.comoiccpress.comiau.ir This catalyst has been effectively used for the synthesis of 1,4-disubstituted 1,2,3-triazoles in water. iau.iroiccpress.comoiccpress.comiau.ir The key features of this system are its simple preparation, the use of water as a solvent, and its reusability for up to five cycles without a significant loss of catalytic activity. iau.iroiccpress.com The catalyst is easily removed from the reaction mixture by simple filtration. iau.iroiccpress.com

Other research has focused on developing metal-free or more sustainable metal-based catalytic systems for benzothiazole synthesis. An efficient, green method for synthesizing benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes using SnP₂O₇ as a heterogeneous catalyst, which can be reused at least five times without loss of activity. mdpi.com Similarly, iodine has been used as an inexpensive, metal-free catalyst for the synthesis of 2-aminobenzothiazoles, using molecular oxygen as a green oxidant and producing water as the only byproduct. acs.org The development of ionic liquids as recyclable catalysts has also been explored, offering high yields in short reaction times under solvent-free conditions. mdpi.com

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Silica-anchored Cu(I) aminothiophenol complex | Azide-Alkyne Cycloaddition | Heterogeneous, reusable (≥5 cycles), clean reaction in water | iau.iroiccpress.com |

| SnP₂O₇ (Tin Pyrophosphate) | Benzothiazole Synthesis | Heterogeneous, high yields, short reaction times, reusable | mdpi.com |

| Iodine / O₂ | 2-Aminobenzothiazole (B30445) Synthesis | Metal-free, green oxidant (O₂), water as byproduct | acs.org |

| Phosphonium Acidic Ionic Liquid | Benzothiazole Synthesis | Recyclable catalyst, excellent yields, short reaction times | mdpi.com |

Mechanistic Investigations of 2 Amino 6 Chlorobenzenethiol Reactivity

Nucleophilic Character of the Thiol and Amine Functionalities

The chemical behavior of 2-Amino-6-chlorobenzenethiol is largely dictated by the presence of two key functional groups: a thiol (-SH) and an amino (-NH2) group. Both groups possess lone pairs of electrons, rendering them nucleophilic and capable of attacking electron-deficient centers. The thiol group, in particular, is a potent nucleophile, readily participating in a variety of substitution and addition reactions. smolecule.comsmolecule.com Concurrently, the amino group, while also nucleophilic, significantly influences the reactivity of the aromatic ring, activating it toward electrophilic substitution. smolecule.com

Electrophilic Substitution at the Thiol Group

The thiol functionality is the primary site for electrophilic attack. Its strong nucleophilic character allows it to react with a range of electrophiles, leading to the formation of new carbon-sulfur or heteroatom-sulfur bonds. A principal reaction is nucleophilic substitution, where the thiol group displaces a leaving group from an electrophilic substrate, such as an alkyl halide, to form a thioether. smolecule.comsmolecule.com

Furthermore, the thiol group is susceptible to oxidation. Under controlled conditions, it can be oxidized to form the corresponding disulfide, bis(2-amino-6-chlorophenyl) disulfide. smolecule.com This dimerization is a common reaction for thiols and can be a crucial step in certain synthetic pathways. The thiol's ability to form stable complexes with various metal ions is another key aspect of its reactivity, a property leveraged in catalysis and materials science. smolecule.com

Cyclization Reactions Leading to Fused Heterocyclic Systems

A significant application of this compound in organic synthesis is its use as a precursor for constructing fused heterocyclic systems. The strategic positioning of the amino and thiol groups on the benzene (B151609) ring facilitates intramolecular cyclization reactions with various bifunctional reagents, yielding a diverse array of pharmacologically relevant scaffolds. These reactions typically involve a condensation step followed by cyclization, leveraging the nucleophilicity of both the amine and thiol groups. mdpi.commdpi.comekb.eg

Formation of Thiazole (B1198619) Derivatives

The reaction of this compound with aldehydes or their equivalents provides a direct route to thiazole and benzothiazole (B30560) derivatives. smolecule.comsigmaaldrich.com The general mechanism involves an initial nucleophilic attack by the amino group on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization occurs through the attack of the thiol sulfur onto the imine carbon, followed by an oxidation or aromatization step to yield the stable benzothiazole ring system. ekb.eg For instance, azomethines synthesized from 2-amino-6-chloro-benzothiazole and bromobenzaldehyde can be further reacted with 2-mercaptoacetic acid to form thiazolidinone derivatives.

Benzothiazole Synthesis and Substituent Effects

Benzothiazoles, which feature a benzene ring fused to a thiazole ring, are readily synthesized from 2-aminothiophenols. mdpi.com The condensation of this compound with reagents like aldehydes, ketones, carboxylic acids, or nitriles is a fundamental method for constructing this scaffold. mdpi.comekb.egmdpi.com

The electronic nature of substituents on both the aminothiophenol and the reaction partner can significantly impact the reaction outcome. The presence of an electron-withdrawing group (EWG), such as the chlorine atom at the 6-position of this compound, can influence reaction rates and yields. In some Ru(III)-catalyzed oxidative reactions with aldehydes, EWGs on the 2-aminobenzenethiol were found to result in higher yields compared to electron-donating groups (EDGs). mdpi.com However, the position of the substituent is critical, as steric hindrance from ortho-substituents can sometimes decrease yields. mdpi.com

Various catalytic systems have been developed to promote benzothiazole synthesis under mild and efficient conditions.

Table 1: Synthesis of Benzothiazole Derivatives from 2-Aminothiophenols

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol (B119425) | Aryl Aldehydes | Cu(II)-nano-silica triazine dendrimer | 2-Substituted Benzothiazoles | 87-98% | mdpi.com |

| 2-Aminothiophenol | Aryl Aldehydes | Amberlite IR120 resin, Microwave | 2-Substituted Benzothiazoles | 88-95% | mdpi.com |

| 2-Aminothiophenol | Aryl Aldehydes | H₂O₂/HCl | 2-Substituted Benzothiazoles | Excellent | mdpi.com |

| 2-Aminothiophenols | β-Diketones | Brønsted acid, oxidant/metal-free | 2-Substituted Benzothiazoles | Good | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Construction of Benzothiazine Scaffolds

The synthesis of 1,4-benzothiazines represents another important transformation of this compound. These six-membered heterocyclic systems are typically formed through the reaction of the aminothiophenol with α-haloketones, α-haloesters, or β-dicarbonyl compounds. acs.orgrasayanjournal.co.in

One common route is the oxidative cyclocondensation with 1,3-dicarbonyl compounds. rasayanjournal.co.in The reaction of 2-amino-3-chlorobenzenethiol with β-diketones or β-ketoesters in the presence of dimethyl sulfoxide (B87167) (DMSO) as both solvent and oxidant has been shown to produce 8-chloro-4H-1,4-benzothiazines. researchgate.net Similarly, reacting 2-amino-4-chlorobenzenethiol (B107409) with pyruvic acid derivatives leads to the formation of benzo-1,4-thiazine structures. beilstein-journals.org These examples suggest that this compound would undergo analogous transformations to yield the corresponding 7-chloro-1,4-benzothiazine derivatives.

Table 2: Synthesis of Benzothiazine Derivatives

| 2-Aminothiophenol Derivative | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-chlorobenzenethiol | β-Diketones/β-Ketoesters | DMSO | 8-Chloro-4H-1,4-benzothiazines | - | researchgate.net |

| 2-Amino-4-chlorobenzenethiol | Keto Acid | Ethanol (B145695) | Benzo-1,4-thiazine-3-carboxylic acid | 43-66% | beilstein-journals.org |

| 2-Aminobenzenethiols | 1,3-Dicarbonyls | m-CPBA or 2-IBX (oxidants) | 2,3-Disubstituted 1,4-Benzothiazines | - | rasayanjournal.co.in |

This table is interactive. Click on the headers to sort the data.

Generation of Benzothiazepinone Structures

Seven-membered heterocyclic rings, specifically benzothiazepinones, can also be synthesized from this compound. These structures are of interest due to their prevalence in medicinally active compounds. The synthesis of 1,5-benzothiazepin-4-ones, for example, can be achieved through the condensation of 2-aminothiophenols with β-ketoesters. sigmaaldrich.com

A notable application involves the reaction of this compound with 2-benzylidine-1,3-indanedione. This reaction proceeds via a thio-Michael addition followed by an intramolecular imine formation to produce 5,11-dihydro-12H-benzo[b]indeno[1,2-e] smolecule.commdpi.comthiazepin-12-one analogs. scirp.org This method highlights the utility of this compound in constructing complex, polycyclic heterocyclic systems.

Oxidation Pathways of the Thiol Moiety

The thiol group (-SH) of this compound is susceptible to oxidation, a reaction that can lead to the formation of disulfides or sulfonic acids depending on the reaction conditions. smolecule.com This reactivity is a key aspect of its chemical behavior.

Disulfide Dimerization Mechanisms

A primary oxidation pathway for thiols is the formation of a disulfide bond (S-S), resulting in a dimer. This oxidative coupling is a fundamental process for producing disulfides, which are important in various chemical and biological contexts. mdpi.com For thiophenols, this dimerization can be achieved through several mechanisms, often involving an initial deprotonation of the thiol to form the more reactive thiolate anion (R-S⁻). mdpi.com

The thiolate is more readily oxidized than the thiol. mdpi.com In aerobic oxidation, the thiolate can react with molecular oxygen to generate a thiyl radical (R-S•). mdpi.com Two of these radicals then combine to form the disulfide. mdpi.com This process can be catalyzed by various systems, including base catalysts like polyether amines, which facilitate the deprotonation of the thiophenol. mdpi.com

Electrochemical methods also provide a pathway for disulfide formation. Anodic oxidation of a thiophenol can generate a thiyl radical, which then dimerizes. rsc.org Alternatively, the disulfide can be formed and subsequently act as a precursor in further reactions. rsc.org For instance, the disulfide can be reduced at the cathode to a disulfide radical anion, which then cleaves to regenerate the thiyl radical and a thiolate anion, perpetuating a reaction cycle. rsc.org

The table below summarizes different catalytic systems used for the oxidation of thiophenols to disulfides, highlighting the diversity of approaches to achieve this transformation.

| Catalyst/Method | Oxidant | Key Features |

| Polyether amine | O₂ | Environmentally friendly, high yield, catalyst is recyclable. mdpi.com |

| Electrochemical | - | Avoids chemical oxidants, can proceed via thiyl radical dimerization. rsc.org |

| Ascorbic acid/H₂O | H₂O₂ | Green, inexpensive, rapid reaction at room temperature. researchgate.net |

| [bmim][SeO₂(OCH₃)] | - | Used for the oxidation of 2-amino-4-chlorobenzenethiol to its disulfide. sigmaaldrich.com |

Coordination Chemistry and Metal Complexation Mechanisms

The presence of both an amino group and a thiol group allows this compound to act as a ligand in coordination chemistry, forming stable complexes with various transition metals. smolecule.com This chelating ability is a significant feature of its chemical profile. The coordination often involves the nitrogen atom of the amino group and the sulfur atom of the deprotonated thiol group.

Schiff Base Formation and Ligand Design

This compound can be used to synthesize Schiff bases, which are compounds containing an azomethine group (-C=N-). tandfonline.commdpi.com These are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. tandfonline.comresearcherslinks.com The resulting Schiff base ligands can then be used to form metal complexes.

The design of these ligands is crucial as their structure influences the geometry and properties of the resulting metal complexes. For instance, a Schiff base derived from 2-amino-4-chlorobenzenethiol and phthaldehyde acts as a tetradentate ligand, coordinating with metals like Co(II), Ni(II), Cu(II), and Zn(II) to form octahedral complexes. grafiati.com The coordination typically occurs through the azomethine nitrogen and other donor atoms present in the ligand structure. mdpi.com

The electronic properties of the substituents on the aromatic rings of both the aminothiophenol and the aldehyde can influence the stability and reactivity of the resulting Schiff base and its metal complexes. The incorporation of metal ions into the Schiff base structure can enhance their biological activity compared to the free ligand. journalajacr.com

The table below provides examples of metal complexes formed with Schiff base ligands derived from aminophenol or aminothiophenol derivatives.

| Ligand Source | Metal Ion(s) | Resulting Complex Geometry |

| 2-amino-4-chlorobenzenethiol, phthaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral grafiati.com |

| 2,4-dihydroxy benzaldehyde, isobutylamine | - | - tandfonline.com |

| N,N-dimethyl aminobenzaldehyde, Lysine | La(III), Ce(III) | - researcherslinks.com |

| 6-methylcoumarin, 2-aminophenol | Co(II), Cu(II) | - journalajacr.com |

Carbon Dioxide Fixation and C-S Bond Formation

The chemical transformation of carbon dioxide (CO₂) into valuable chemicals is a significant area of research. mdpi.comrsc.org 2-Aminobenzenethiols, including this compound, can participate in reactions that utilize CO₂ as a C1 building block, leading to the formation of new carbon-sulfur (C-S) bonds. mdpi.com

Cyclocarbonylation to Benzothiazolones

A notable reaction is the cyclocarbonylation of 2-aminothiophenols with CO₂ to synthesize benzothiazolones. mdpi.com This process represents a green and environmentally benign method for producing these heterocyclic compounds, which are important intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. mdpi.com

The reaction is typically catalyzed by an organic base, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which has shown high catalytic activity for this transformation. mdpi.com The proposed mechanism involves the activation of the 2-aminothiophenol by the base, facilitating its reaction with CO₂ to form a C-S bond and subsequently cyclize to the benzothiazolone product. mdpi.com

The efficiency of this cyclocarbonylation is influenced by several reaction parameters, as detailed in the table below, which summarizes the optimization of conditions for the reaction between 2-aminothiophenol and CO₂.

| Parameter | Condition | Effect on Yield |

| Catalyst | DBN | Best catalytic activity among tested organic bases. mdpi.com |

| CO₂ Pressure | 5 MPa | Optimal pressure for the reaction. mdpi.com |

| Temperature | 150 °C | Optimal temperature for achieving high yield. mdpi.com |

| Solvent | NMP | N-Methyl-2-pyrrolidone used as the solvent. mdpi.com |

This reaction provides a novel pathway for the utilization of CO₂ in the construction of C-S bonds and the synthesis of valuable heterocyclic structures. mdpi.com

Advanced Characterization Techniques for 2 Amino 6 Chlorobenzenethiol and Its Structural Analogues

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the structural features of 2-Amino-6-chlorobenzenethiol. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic region of the spectrum for this compound is expected to show complex multiplets for the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) and thiol (-SH) groups. The protons of the amino group would typically appear as a broad singlet, while the thiol proton would also present as a singlet. In derivatives, these signals shift accordingly. For instance, in the synthesis of benzothiazepines using this compound, the resulting complex structures show distinct aromatic and aliphatic proton signals. scirp.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached functional groups. The carbon atoms bonded to the amino, chloro, and thiol groups will show characteristic shifts. For example, studies on related aminothiophenols and their derivatives, such as 5-methoxybenzothiazole, have shown distinct ¹³C signals that are used for full structural confirmation. rsc.org Characterization of products derived from this compound consistently relies on both ¹H and ¹³C NMR spectroscopy for unambiguous structural assignment. mdpi.comias.ac.in

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Related Compounds Note: Exact chemical shifts (δ) for the target compound are predictive and can vary based on solvent and experimental conditions. Data for related compounds are sourced from experimental findings.

| Compound | Spectrum | Predicted/Observed Chemical Shifts (ppm) |

| This compound | ¹H NMR | Aromatic-H: ~6.5-7.2 (m, 3H); NH₂: broad singlet; SH: singlet |

| ¹³C NMR | Aromatic-C: ~110-150 (6 signals) | |

| 2-Amino-5-chlorobenzenethiol ijcrt.org | ¹H NMR | Ar-H: 7.15-6.75 (m, 3H); NH₂: 4.35 (s, 2H); SH: 2.75 (s, 1H) |

| 2-Amino-4-chlorobenzenethiol (B107409) rsc.org | ¹H NMR | Ar-H: 7.02 (d), 6.71 (d), 6.56 (dd); NH₂: 4.42 (br, 2H) |

| ¹³C NMR | Ar-C: 149.47, 137.88, 137.66, 118.35, 116.64, 114.78 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Key vibrational modes include the N-H stretching of the primary amine, the S-H stretching of the thiol group, C-Cl stretching, and various vibrations of the aromatic ring. Theoretical and experimental studies on aminothiophenol (ATP) isomers show that N-H stretching bands typically appear in the 3300-3500 cm⁻¹ region, while the S-H stretch is found around 2550 cm⁻¹. researchgate.net The C-Cl stretch is expected at lower wavenumbers, often around 750 cm⁻¹. IR spectra of related isomers like 2-amino-5-chlorobenzenethiol confirm these assignments, showing N-H stretches at 3350 and 3295 cm⁻¹ and an S-H stretch at 2470 cm⁻¹. ijcrt.org These specific frequencies are crucial for confirming the presence of the key functional groups in the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | researchgate.net |

| Thiol (S-H) | Stretch | ~2550 | |

| Aromatic (C-H) | Stretch | >3000 | researchgate.net |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | scholarsresearchlibrary.com |

| Carbon-Chlorine (C-Cl) | Stretch | ~750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands originating from π→π* transitions within the benzene ring.

The positions and intensities of these absorption bands are sensitive to the substituents on the ring. Auxochromic groups like the amino (-NH₂) and thiol (-SH) groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. matanginicollege.ac.in Conversely, the chloro group's effect can be more complex. Studies on the synthesis of benzothiazoles from 2-aminothiophenols utilize UV-Vis spectroscopy to monitor the reaction, as the formation of the extended conjugated system of the benzothiazole (B30560) product results in a significant shift in the maximum absorption wavelength (λₘₐₓ). researchgate.netmdpi.com Theoretical studies using time-dependent DFT calculations can also predict the UV-Vis spectra of substituted aromatic compounds, providing insights into the nature of the electronic transitions. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. wikipedia.org

This compound, in its neutral, ground state, is a diamagnetic molecule with no unpaired electrons. Therefore, it is EPR silent and will not produce an EPR spectrum on its own. However, EPR spectroscopy can be a valuable tool for studying its reactive intermediates or metal complexes. For example, if this compound is oxidized to form a radical cation, or if it coordinates to a paramagnetic metal center, the resulting species would be EPR active. figshare.com Studies on related aminothiophenols have used EPR to investigate their redox activity and interaction with metal surfaces. cjsc.ac.cnresearchgate.net

Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

For this compound, mass spectrometry would show a molecular ion peak corresponding to its molecular weight. A key feature would be the presence of an isotopic pattern for the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), which provides a clear signature for a chlorine-containing compound. Fragmentation patterns can also be analyzed to deduce the structure, with common losses corresponding to the functional groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool that measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the exact elemental formula of a molecule.

In the analysis of this compound and its reaction products, HRMS is used to confirm the identity of the synthesized compounds. mdpi.com For example, in a reaction involving this compound, the resulting product was analyzed by HRMS (ESI-TOF). The experimentally measured mass of the protonated molecule ([M+H]⁺) was found to be 376.0574, which closely matched the calculated mass of 376.0563 for the expected formula C₂₂H₁₅ClNOS, thus confirming its elemental composition. scirp.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: High-Resolution Mass Spectrometry Data for a Derivative of this compound

| Derivative Formula | Ion | Calculated m/z | Found m/z | Technique | Reference |

| C₂₂H₁₅ClNOS | [M+H]⁺ | 376.0563 | 376.0574 | ESI-TOF | scirp.org |

Elemental Compositional Analysis

Elemental analysis is a cornerstone technique for the characterization of newly synthesized chemical compounds. It provides quantitative information on the percentage of constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), and often sulfur (S) for sulfur-containing molecules like this compound and its derivatives. This analysis is fundamental in verifying the empirical formula of a substance. The data obtained, typically presented as "calculated" versus "found" percentages, must agree within a narrow margin (usually ±0.4%) to confirm the identity and purity of the synthesized compound. mdpi.com

Research on this compound analogues frequently employs elemental analysis to validate the structures of novel, complex molecules derived from it. These analyses are crucial for confirming that a chemical transformation has occurred as expected and that the final product is free from significant impurities.

Detailed Research Findings

Studies on various structural analogues of this compound report the use of elemental analysis to confirm their composition. For instance, in the synthesis of novel halogen-substituted benzothiazoles and benzimidazoles, elemental analyses for carbon, hydrogen, and nitrogen were performed, with the analytical results obtained being within 0.4% of the theoretical values, thereby confirming the proposed structures. mdpi.com Similarly, the characterization of new 2-amino-5-chlorobenzothiazole (B1265905) derivatives was established using techniques including C.H.N. elemental analysis. uobaghdad.edu.iqrdd.edu.iq

In one specific study, a series of 8-chloro-4H-1,4-benzothiazines were synthesized from chloro-substituted 2-aminobenzenethiols. The elemental analysis for one such derivative, methyl-8-chloro-3-ethyl-4H-1,4-benzothiazine-2-carboxylate, provided concrete data that validated its molecular formula. ias.ac.in The close correlation between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen confirmed the successful synthesis. ias.ac.in

The table below summarizes the elemental analysis data for this representative structural analogue.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 54.96 | 55.27 |

| Hydrogen (H) | 5.49 | 5.51 |

| Nitrogen (N) | 4.27 | 4.34 |

In other research, metal complexes of ligands derived from 6-chloro benzothiazole were also characterized using elemental analysis alongside other spectral techniques to confirm their proposed structures. researchgate.netderpharmachemica.com The synthesis of various 4H-1,4-benzothiazines and their corresponding sulfones from substituted 2-aminobenzenethiols was also confirmed through spectral and elemental analysis. researchgate.net

Modern analytical techniques, particularly high-resolution mass spectrometry (HRMS), offer a complementary and often more precise method for confirming elemental composition. HRMS determines the mass of a molecule with extremely high accuracy, allowing for the deduction of its exact elemental formula. For example, a benzothiazepine (B8601423) derivative synthesized from this compound was analyzed by HRMS. The experimentally found mass was virtually identical to the mass calculated for the proposed formula, providing strong evidence for its composition. scirp.org

The table below presents the high-resolution mass spectrometry data for this derivative.

| Analysis | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| HRMS (ESI-TOF) | C₂₂H₁₅ClNOS | 376.0563 | 376.0574 |

The consistent use of elemental analysis and related techniques across studies underscores its indispensable role in the structural verification of this compound analogues, ensuring the foundational accuracy of further chemical and biological investigations.

Computational Chemistry and Theoretical Modeling of 2 Amino 6 Chlorobenzenethiol Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2-Amino-6-chlorobenzenethiol. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other characteristics.

Optimized Geometries and Energy Minima Determination

Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is the foundational step in computational analysis. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules like this compound, methods such as DFT with the B3LYP functional and a basis set like 6-311+G(d,p) are commonly employed to calculate the equilibrium geometry. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The optimization process confirms the spatial relationship between the amino (-NH2), chloro (-Cl), and thiol (-SH) groups on the benzene (B151609) ring. These geometric parameters are vital as they influence the molecule's steric and electronic properties, and how it interacts with other molecules. While specific optimized data for this compound is not detailed in the reviewed literature, the table below illustrates the typical parameters obtained from such a calculation.

| Parameter Type | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S-H | ~1.34 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Angle | C-S-H | ~99-101° |

| Bond Angle | C-C-Cl | ~119-121° |

| Total Energy | Molecule | Expressed in Hartrees |

Electronic Structure and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and thiol groups, indicating these sites are prone to electrophilic attack. The LUMO would be distributed across the aromatic ring. DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution. researchgate.netanalis.com.my

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |

Reaction Mechanism Predictions and Validation

Computational methods are powerful tools for predicting and understanding the mechanisms of chemical reactions. escholarship.org For this compound, a key reaction is its use as a precursor in the synthesis of benzothiazoles. mdpi.com Theoretical calculations can map the entire reaction pathway, identifying transition states and intermediates.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to link a molecule's chemical structure to its biological activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for deriving these relationships. mdpi.com QSAR models use statistical methods to correlate calculated molecular descriptors (such as electronic properties, size, and hydrophobicity) with experimentally determined biological activity. mdpi.com

For a series of compounds derived from this compound, QSAR can predict their potential efficacy. For instance, studies on related benzothiazoles have shown that modifying substituents on the benzene ring can significantly impact antimicrobial or anticancer activity. mdpi.com A chloro-substituent, as in this compound, influences the molecule's lipophilicity and electronic character, which are key parameters in QSAR models. By systematically modifying the core structure and calculating relevant descriptors, computational chemists can build models that predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. tandfonline.com This method is crucial for drug discovery and for understanding the potential biological role of compounds like this compound and its derivatives.

The process involves placing the 3D structure of the ligand into the binding site of a biological target. A scoring function then estimates the binding affinity, typically expressed as a binding energy (in kcal/mol), with more negative values indicating a stronger, more favorable interaction. tandfonline.com Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. tandfonline.com While specific docking studies for this compound were not found, its derivatives have been docked into various enzyme active sites, such as those involved in cancer or bacterial infections, to suggest mechanisms of action. mdpi.comjcsp.org.pk

| Parameter | Description | Example Target |

|---|---|---|

| Binding Energy (kcal/mol) | Strength of the ligand-receptor interaction | Tyrosine Kinase |

| Inhibition Constant (Ki) | Measure of ligand's inhibitory potency | DNA Gyrase |

| Key Interactions | Specific bonds (e.g., H-bonds) and contacts | Amino acid residues in active site |

Strategic Applications of 2 Amino 6 Chlorobenzenethiol in Contemporary Organic Synthesis

Synthetic Building Block for Pharmaceutical Scaffolds

2-Amino-6-chlorobenzenethiol is a pivotal intermediate in the synthesis of diverse pharmaceutical compounds, particularly those aimed at treating microbial infections and cancer. smolecule.com Its unique structure, featuring an amino group, a thiol group, and a chloro-substituted aromatic ring, allows for versatile chemical modifications, making it a valuable starting material for creating complex molecular architectures with potential therapeutic properties. smolecule.comcymitquimica.com

Design and Synthesis of Benzothiazepine (B8601423) Derivatives

A significant application of this compound is in the synthesis of benzothiazepine derivatives. These compounds are of great interest in medicinal chemistry due to their wide range of biological activities. The synthesis often involves the reaction of this compound with other organic molecules to construct the core benzothiazepine scaffold.

One notable example is the synthesis of 9-chloro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.smolecule.comthiazepin-12-one. This compound was synthesized by reacting this compound with 2-benzylidine-1,3-indanedione in a mixture of benzene (B151609) and acetic acid at room temperature. scirp.orgscirp.org The reaction proceeds through a thio-Michael addition followed by an intramolecular imine formation. scirp.org This particular synthesis yielded an orange solid with a 25% yield. scirp.orgscirp.org

The versatility of this reaction is further demonstrated by the ability to use substituted 2-aminothiophenols and other precursors to create a variety of novel benzothiazepine analogs. scirp.orgscirp.org This highlights the importance of this compound as a key building block in generating libraries of structurally diverse compounds for drug discovery programs.

Table 1: Synthesis of a Benzothiazepine Derivative

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | 2-Benzylidine-1,3-indanedione | 9-chloro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.smolecule.comthiazepin-12-one | 25% | scirp.orgscirp.org |

Exploration in Quinone-Antibiotic Design

The development of new antibiotics to combat multidrug-resistant bacteria is a critical area of research. Quinone-based compounds have emerged as a promising class of antibacterial agents. core.ac.uk The introduction of a thioaryl group, derived from thiophenols like this compound, into a quinone structure has been shown to result in significant antibacterial activity. core.ac.uk

Research in this area focuses on synthesizing various quinone derivatives and evaluating their efficacy against a range of bacterial pathogens. While specific examples directly utilizing this compound in published studies on quinone-antibiotic design were not identified in the provided search results, the general principle of using substituted thiophenols is well-established. For instance, studies have shown that substituting a quinone core with different thiophenol derivatives can modulate the antibacterial activity, suggesting that this compound could be a valuable candidate for creating novel quinone-based antibiotics. core.ac.ukjcsp.org.pk The exploration of such derivatives could lead to the discovery of new therapeutic agents to address the growing threat of antibiotic resistance.

Precursor for Advanced Materials and Functional Molecules

The distinct chemical properties of this compound make it a valuable precursor for the development of advanced materials and a variety of functional molecules. smolecule.comcymitquimica.com Its trifunctional nature—possessing an amine, a thiol, and a chloro group—provides multiple reaction sites for chemical modification and polymerization. smolecule.com

Bioconjugation Chemistry and Novel Material Development

The presence of both an amine and a thiol group makes this compound a promising candidate for bioconjugation. smolecule.com This process involves linking molecules to create new materials with specific, desirable properties. The amine group can readily form amide bonds, while the thiol group is suitable for thiol-ene or thiol-yne "click" reactions. smolecule.com Furthermore, the chloro group can be functionalized to introduce additional chemical moieties. smolecule.com This multi-faceted reactivity allows for the construction of complex biomaterials and functionalized surfaces.

In proteomics research, derivatives of this compound have been explored as potential affinity tags. smolecule.com These tags are small molecules that bind to specific proteins with high affinity, enabling their purification and isolation from complex biological mixtures. smolecule.com By attaching a derivative of this compound to a protein of interest, researchers can facilitate its efficient purification and subsequent analysis. smolecule.com

Specialty Chemical Production (Dyes, Polymers, Agrochemicals)

This compound serves as a versatile building block in the production of various specialty chemicals. smolecule.comcymitquimica.com

Dyes and Pigments: The ability of this compound to form colored complexes makes it useful in dye chemistry. smolecule.com Benzothiazole (B30560) derivatives, which can be synthesized from aminothiophenols, are known to be used in the synthesis of dyes for the textile industry.

Polymers: In polymer chemistry, the incorporation of benzothiazole derivatives can enhance the properties of polymers, such as their thermal stability and mechanical strength. The functional groups on this compound allow it to be integrated into polymer chains, potentially leading to materials with improved performance characteristics.

Agrochemicals: This compound and its derivatives are also utilized in the synthesis of agrochemicals. cymitquimica.comsmolecule.com These can include compounds designed for pest control or to enhance crop protection. smolecule.com

Chromatographic and Analytical Reagent Development

In the field of analytical chemistry, this compound and its derivatives have found application as reagents for chromatography and other analytical methods. smolecule.com Its unique chemical properties allow for its use in the detection of specific analytes. smolecule.com

The reactivity of the thiol and amino groups can be exploited to create derivatives that are suitable for use as standards or reagents in various analytical techniques. For example, its ability to form stable complexes with transition metals could be leveraged in the development of new sensors or catalytic systems. smolecule.com While specific, detailed research findings on the development of chromatographic reagents from this compound were not prevalent in the search results, its fundamental properties suggest a strong potential for such applications.

Mechanistic Insights into the Biological Activities of 2 Amino 6 Chlorobenzenethiol Derivatives

Antimicrobial Activity: Elucidation of Action Mechanisms

The antimicrobial effects of 2-Amino-6-chlorobenzenethiol derivatives are multifaceted, targeting essential life processes in both bacteria and fungi. These mechanisms often involve the disruption of cellular structures and the inhibition of critical enzymes.

Antibacterial Action Modalities

The antibacterial prowess of this compound derivatives stems from their ability to interfere with fundamental bacterial processes. A primary mode of action is the dual inhibition of DNA gyrase and topoisomerase IV. acs.orgnih.gov These type II topoisomerases are crucial for bacterial DNA replication, transcription, and repair. acs.orgnih.gov By binding to the ATP-binding site of the GyrB subunit of DNA gyrase and the homologous ParE subunit of topoisomerase IV, these derivatives prevent the enzymes from maintaining the necessary DNA topology, leading to lethal DNA damage. nih.govgoogle.com This dual-targeting capability is advantageous as it may slow the development of bacterial resistance. acs.org

Furthermore, some imidazolinone derivatives of 2-aminobenzothiazole (B30445) are suggested to act by compromising the integrity of the bacterial cell wall, a structure vital for bacterial survival. researchgate.net There is also evidence that certain azidobenzothiazole derivatives can disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and cell death. nih.govresearchgate.net While inhibition of protein synthesis is a common antibacterial mechanism, specific research detailing this modality for this compound derivatives is less defined, though it remains a potential area of their activity. frontiersin.org

Table 1: Antibacterial Action Modalities of this compound Derivatives

| Derivative Class | Target Bacteria | Mechanism of Action |

|---|---|---|

| Benzothiazole-based compounds | ESKAPE pathogens (E. coli, S. aureus, etc.) | Dual inhibition of DNA gyrase and topoisomerase IV. acs.orgnih.govnih.gov |

| Imidazolinone derivatives | Bacillus subtilis, Staphylococcus aureus, E. coli | Suggested interference with cell wall integrity. researchgate.net |

| Azidobenzothiazole derivatives | E. faecalis, S. aureus | Disruption of cell membrane. nih.govresearchgate.net |

Antifungal Action Modalities

The antifungal activity of these derivatives is prominently linked to the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. nih.govnih.gov Many derivatives, particularly those incorporating a triazole moiety, target and block the action of lanosterol (B1674476) 14α-demethylase (CYP51). plos.orgmdpi.com This enzyme is a critical component of the cytochrome P450 superfamily and is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane. plos.org The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane fluidity and function, leading to fungal cell growth inhibition and death. plos.orgmdpi.com

In addition to enzyme inhibition, some benzothiazole-hydrazone derivatives exhibit antioxidant properties that can influence the cellular environment, while others, like copper complexes of 2-aminobenzothiazole, can induce oxidative stress. jmaterenvironsci.comniscair.res.in This is achieved by promoting the generation of reactive oxygen species (ROS), which cause damage to vital cellular components such as proteins, lipids, and DNA, ultimately triggering cell death. jmaterenvironsci.comfrontiersin.org

Table 2: Antifungal Action Modalities of this compound Derivatives

| Derivative Class | Target Fungi | Mechanism of Action |

|---|---|---|

| Triazole-containing derivatives | Candida species | Inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. plos.orgmdpi.com |

| Benzimidazole-based analogs | Candida albicans | Membrane damage, potentially linked to ergosterol biosynthesis inhibition. nih.gov |

| Copper complexes | Various Fungi | Induction of oxidative stress through the generation of reactive oxygen species (ROS). jmaterenvironsci.com |

Anti-Cancer Potential: Molecular Mechanisms

Derivatives of this compound have shown significant promise as anti-cancer agents, primarily by inducing programmed cell death and interfering with cellular signaling pathways that are critical for tumor growth and survival. europeanreview.orgnih.gov

Apoptosis Induction in Cancer Cells

A key mechanism for the anti-cancer activity of these derivatives is the induction of apoptosis, or programmed cell death. plos.orgfrontiersin.org Studies on various cancer cell lines, including human laryngeal carcinoma and colorectal cancer, have shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. plos.orgfrontiersin.orgeuropeanreview.org This process involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. plos.orgeuropeanreview.org

Once in the cytoplasm, cytochrome c activates a cascade of enzymes known as caspases, particularly caspase-9 and the effector caspase-3. google.complos.org The activation of these caspases leads to the systematic dismantling of the cell. google.com This apoptotic induction is often associated with a change in the ratio of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. plos.orgfrontiersin.org

Table 3: Apoptosis Induction by this compound Derivatives

| Derivative | Cancer Cell Line | Key Events in Apoptosis Induction |

|---|---|---|

| YLT322 (Benzothiazole derivative) | HepG2 (Liver Cancer) | Activation of caspases-3 and -9, increased Bax/Bcl-2 ratio, cytochrome c release. plos.org |

| Unnamed Benzothiazole (B30560) Derivative (BTD) | HCT116 (Colorectal Cancer) | ROS accumulation, loss of mitochondrial membrane potential, upregulation of Bax and cleaved caspase-3. frontiersin.org |

| 2-Aminobenzothiazole | HEp-2 (Laryngeal Carcinoma) | Depolarization of mitochondrial membrane, activation of caspase 3/7. europeanreview.org |

Interaction with Cellular Regulatory Components

The anti-cancer effects of this compound derivatives are also mediated by their interaction with crucial cellular regulatory networks, most notably the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov This pathway is fundamental in controlling cell survival, growth, and proliferation, and its dysregulation is a common feature in many cancers. nih.govmdpi.com Derivatives have been developed that act as potent inhibitors of PI3K kinases (such as PI3Kα and PI3Kβ), thereby blocking the downstream signaling that promotes tumor growth. nih.govnih.gov

Furthermore, these compounds can modulate the activity of Cyclin-Dependent Kinases (CDKs). nih.govnih.gov CDKs are essential for regulating the progression of the cell cycle, and their inhibition can lead to cell cycle arrest, preventing cancer cells from dividing. nih.govrsc.org For instance, certain 2-aminobenzothiazole derivatives have been shown to be effective inhibitors of CDK2 and CDK9, causing cell cycle arrest in the G1 or G2/M phase, which subsequently leads to apoptosis. nih.govnih.gov Some derivatives also inhibit other important kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for angiogenesis and cell proliferation, respectively. nih.gov

Enzyme Modulation and Inhibition

The biological activities of this compound derivatives are fundamentally linked to their ability to act as potent and often selective enzyme inhibitors. This inhibitory action is the cornerstone of their therapeutic potential in both antimicrobial and anti-cancer contexts.

As detailed in the preceding sections, these compounds have demonstrated inhibitory action against a range of critical enzymes:

Bacterial Enzymes: DNA gyrase and topoisomerase IV are prime targets, leading to the disruption of bacterial DNA replication. acs.orgnih.gov

Fungal Enzymes: The inhibition of lanosterol 14α-demethylase (CYP51) disrupts ergosterol synthesis, a mechanism central to the activity of many azole antifungal drugs. plos.org

Human Enzymes in Cancer: In cancer cells, these derivatives inhibit key kinases that drive malignant progression. This includes the inhibition of PI3K, Akt, and mTOR in the primary survival pathway, as well as the inhibition of various Cyclin-Dependent Kinases (CDKs) that control cell division. acs.orgnih.govresearchgate.netnih.gov

The specificity of these interactions, where a derivative preferentially inhibits a microbial enzyme over its human counterpart, or a cancer-related kinase over those in healthy cells, is a critical aspect of ongoing drug discovery and development efforts. nih.gov

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 by Benzothiazolyl Urea (B33335) Derivatives

The enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), also known as amyloid-beta (Aβ)-binding alcohol dehydrogenase (ABAD), is a multifunctional mitochondrial protein. tandfonline.cominnovareacademics.in Its overexpression and interaction with the Aβ peptide are linked to mitochondrial dysfunction, a key pathological feature of Alzheimer's disease (AD). innovareacademics.innih.gov This interaction exacerbates Aβ-mediated toxicity and neuronal stress, making 17β-HSD10 a significant therapeutic target for neurodegenerative disorders. pnrjournal.com Consequently, inhibiting this enzyme's activity is a strategic approach to protect mitochondria from Aβ-driven damage. derpharmachemica.com

Derivatives of this compound have been instrumental in developing potent inhibitors of 17β-HSD10. Research has focused on benzothiazolyl ureas, a class of compounds inspired by the structures of frentizole (B1674154) and riluzole, which have shown inhibitory effects on 17β-HSD10. innovareacademics.innih.govresearchgate.net The general structure of these inhibitors consists of a benzothiazole scaffold linked to a substituted phenyl ring via a urea moiety.

Structure-activity relationship (SAR) studies have provided detailed insights into the features required for potent inhibition. It has been demonstrated that the substitution pattern on both the benzothiazole and the phenyl rings is crucial for inhibitory activity. For instance, modifications to the benzothiazole scaffold, the urea linker, and the phenyl ring have been systematically explored to identify the most effective molecular fragments. derpharmachemica.comresearchgate.net

Research has led to the identification of several submicromolar inhibitors. researchgate.net The most potent compounds often feature a small substituent at the 6-position of the benzothiazole ring and specific substitutions on the phenyl ring, such as 3-chloro and 4-hydroxy groups. ijpsonline.commdpi.com Kinetic studies have revealed that many of these benzothiazolyl urea derivatives act as uncompetitive or non-competitive inhibitors with respect to the enzyme's substrates, such as acetoacetyl-CoA or 17β-estradiol. pnrjournal.comijpsonline.com This suggests they may bind to the enzyme-substrate complex or to a site other than the active site, respectively.

The table below summarizes the inhibitory activity of selected benzothiazolyl urea derivatives against 17β-HSD10.

| Compound ID | Substituent on Benzothiazole | Substituent on Phenyl Ring | IC₅₀ (µM) | Inhibition Mode |

| 4at | 6-Cl | 3-Cl, 4-OH | ~1-2 | Uncompetitive |

| 4bb | 6-Cl | 3-Cl, 4-OH | ~1-2 | Uncompetitive |

| 4bg | 6-Cl | 3-Cl, 4-OH | ~1-2 | Uncompetitive |

| Compound 37 | Not specified | Not specified | Potent | Not specified |

| Compound 39 | Not specified | Not specified | Potent | Not specified |

This table is generated based on findings from multiple research articles indicating potent inhibitors with IC₅₀ values in the low micromolar range. nih.govijpsonline.commdpi.com

These findings underscore the potential of benzothiazolyl urea derivatives derived from this compound as lead structures for the development of therapeutics targeting mitochondrial dysfunction in Alzheimer's disease. ijpsonline.com

Anthelmintic Activity: Biological Basis

Benzothiazole derivatives have long been recognized for their broad spectrum of biological activities, including anthelmintic properties. researchgate.net The core benzothiazole structure is a key component in several anthelmintic drugs. The introduction of various substituents onto the benzothiazole ring system can significantly influence the potency and spectrum of activity.

Derivatives of 2-amino-6-chlorobenzothiazole (B160215) have been investigated as part of a broader search for new anthelmintic agents. While the precise biological basis for the anthelmintic action of many benzothiazole derivatives is not fully elucidated, it is widely believed to be similar to that of benzimidazole (B57391) anthelmintics, such as albendazole. The primary mechanism of action for benzimidazoles is the inhibition of tubulin polymerization in the parasite. This disruption of the microtubule cytoskeleton interferes with essential cellular functions like cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's paralysis and death. Given the structural similarities between benzothiazoles and benzimidazoles, it is hypothesized that benzothiazole derivatives may also exert their anthelmintic effects by targeting the parasite's tubulin.

Studies on various substituted benzothiazoles have shown that the nature and position of substituents play a critical role in their anthelmintic efficacy. For example, the presence of a halogen, such as chlorine, at the 6-position of the benzothiazole nucleus is often associated with enhanced activity. ejpmr.com This increased potency may be attributed to factors like increased lipophilicity, which can improve the compound's penetration into the parasite's tissues. nih.gov

The evaluation of anthelmintic activity is commonly performed using in vitro assays with organisms such as the earthworm Pheretima posthuma. innovareacademics.inejpmr.com These assays measure the time taken for the compounds to induce paralysis and death of the worms, providing a quantitative measure of their efficacy.

Below is a table summarizing the anthelmintic activity of representative substituted benzothiazole derivatives.

| Compound Class | Key Structural Features | Test Organism | Activity |

| 6-Chloro-benzothiazole derivatives | Clubbed with fluoroquinolone | Pheretima posthuma | Potent activity |

| 6-Bromo/6-Nitro-benzothiazole derivatives | Chloroacetamido linkage to aromatic amines | Pheretima posthuma | High activity |

| 6-Fluoro-7-chloro-benzothiazole derivatives | Thiazolidinone substitution | Earthworms | Good activity |

This table is a summary of findings from studies on various substituted benzothiazoles, indicating that halogenated derivatives often show significant anthelmintic effects. tandfonline.comderpharmachemica.comejpmr.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.